S-Methyl cyclopentanesulfonothioate
Description
The compound S-Methyl cyclopentanesulfonothioate is a sulfonothioate ester characterized by a cyclopentane ring substituted with a sulfonothioate group (SO₂S-) and a methyl thioether (S-Me) moiety.
Properties
CAS No. |
30547-09-2 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methylsulfanylsulfonylcyclopentane |
InChI |
InChI=1S/C6H12O2S2/c1-9-10(7,8)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
AZHPIEFFEUIUDV-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl cyclopentanesulfonothioate typically involves the reaction of cyclopentane with sulfur-containing reagents under controlled conditions. One common method includes the use of methyl sulfonyl chloride and a base to facilitate the formation of the sulfonothioate group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Methyl cyclopentanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
S-Methyl cyclopentanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of S-Methyl cyclopentanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on phosphonothioate and phosphonofluoridate esters rather than sulfonothioates. However, key distinctions can be drawn based on molecular structure, reactivity, and regulatory classification:
Table 1: Structural and Functional Comparison
Key Differences :
Backbone and Reactivity: this compound contains a sulfonothioate group, which is less electrophilic compared to phosphonothioates (e.g., ) or phosphonofluoridates (e.g., ). The latter are often more reactive due to the P=O/S/F bonds, making them potent acetylcholinesterase inhibitors or simulants for nerve agents. The cyclopentane ring in the target compound may confer steric hindrance, reducing hydrolysis rates compared to linear alkyl chains in analogues like ethyl methyl methylphosphonate .
Regulatory Status: Phosphonothioates (e.g., ) and phosphonofluoridates (e.g., ) are classified under Schedule 1A of the Chemical Weapons Convention (CWC) due to their structural similarity to banned nerve agents.
Synthetic Utility: Phosphonothioates (e.g., ) are used as intermediates in pesticide synthesis, whereas sulfonothioates are more niche, often employed in studies of sulfur-centered reactions or as sulfonylating agents.
Research Findings and Limitations
- Thermal Stability: Phosphonothioates like exhibit moderate thermal stability (decomposition >150°C), while sulfonothioates may degrade at lower temperatures due to weaker S-O bonds.
- Toxicity: Phosphonofluoridates (e.g., ) are highly toxic (LD₅₀ < 1 mg/kg in rodents), whereas sulfonothioates are less acutely toxic but may still act as irritants or sensitizers.
- Hydrolysis Rates: Ethyl methyl methylphosphonate hydrolyzes rapidly in alkaline conditions (t₁/₂ ~2 hours at pH 10), while sulfonothioates degrade more slowly, depending on pH and substituents.
Critical Analysis of Evidence Gaps
The provided evidence lacks direct data on this compound, limiting a comprehensive comparison. Most cited compounds (e.g., ) are phosphonate derivatives, which differ significantly in electronic and steric properties. Future studies should prioritize:
- Experimental data on sulfonothioate reactivity and toxicity.
- Regulatory clarifications for sulfonothioates under international treaties.
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